Ácido pinusolídico

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Target of Action

Pinusolidic acid primarily targets the Platelet-activating Factor Receptor (PAFR) . PAFR is a cell surface receptor that plays a crucial role in numerous physiological and pathological processes, including inflammation and allergic responses.

Mode of Action

Pinusolidic acid acts as an inhibitor of PAFR . It binds to the receptor, preventing the platelet-activating factor (PAF) from exerting its effects. The IC50 value of Pinusolidic acid, which represents the concentration of the compound required to inhibit the biological function of PAFR by 50%, is 23 μM .

Result of Action

The inhibition of PAFR by Pinusolidic acid can lead to a decrease in platelet aggregation and inflammation, given the role of PAF in these processes . .

Análisis Bioquímico

Biochemical Properties

Pinusolidic acid interacts with various biomolecules in the body, primarily functioning as a PAF inhibitor . PAF is a potent phospholipid activator and mediator of many leukocyte functions, including platelet aggregation and degranulation . By inhibiting PAF, pinusolidic acid can potentially influence a variety of biochemical reactions related to inflammation and immune response .

Cellular Effects

The cellular effects of pinusolidic acid are largely tied to its role as a PAF inhibitor . PAF plays a crucial role in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . By inhibiting PAF, pinusolidic acid can potentially influence these processes, although the specific effects can vary depending on the cell type and the physiological context .

Molecular Mechanism

At the molecular level, pinusolidic acid exerts its effects primarily through its interaction with PAF . It binds to PAF, inhibiting its activity and thereby influencing various downstream processes, including enzyme activation or inhibition and changes in gene expression .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Pinusolidic acid can be synthesized through various methods. One common approach involves the extraction from natural sources such as the leaves of Platycladus orientalis . The extraction process typically involves solvent extraction using chloroform, dichloromethane, ethyl acetate, or acetone . The crude extract is then purified using chromatographic techniques to isolate pinusolidic acid.

Industrial Production Methods

Industrial production of pinusolidic acid is less common due to its natural abundance in certain plant species. advancements in biotechnology have enabled the production of pinusolidic acid through microbial fermentation. Specific strains of microorganisms are engineered to produce pinusolidic acid in large quantities, providing a sustainable and scalable method for industrial production .

Análisis De Reacciones Químicas

Types of Reactions

Pinusolidic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with improved properties.

Common Reagents and Conditions

Oxidation: Pinusolidic acid can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reduction of pinusolidic acid can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions (OH-) or amines (NH2-) under basic conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of pinusolidic acid. These derivatives are often studied for their enhanced biological activities and potential therapeutic applications .

Comparación Con Compuestos Similares

Pinusolidic acid is unique among diterpenoids due to its specific structure and biological activities. Similar compounds include:

Ferruginol: Another diterpenoid with antimicrobial and anti-inflammatory properties.

Betulonic acid: Known for its antiviral and anticancer activities.

α-Cadinol: Exhibits significant anti-inflammatory and antioxidant effects.

Compared to these compounds, pinusolidic acid stands out for its potent PAF inhibitory activity, making it a promising candidate for therapeutic applications in inflammatory and cardiovascular diseases .

Propiedades

IUPAC Name |

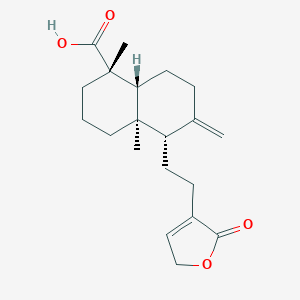

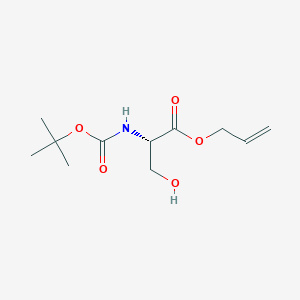

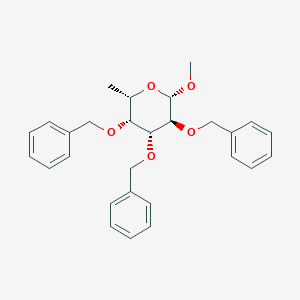

(1S,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[2-(5-oxo-2H-furan-4-yl)ethyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O4/c1-13-5-8-16-19(2,10-4-11-20(16,3)18(22)23)15(13)7-6-14-9-12-24-17(14)21/h9,15-16H,1,4-8,10-12H2,2-3H3,(H,22,23)/t15-,16+,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHQSDRHZGCMBKG-FIYPYCPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC(=C)C2CCC3=CCOC3=O)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC[C@]([C@@H]1CCC(=C)[C@@H]2CCC3=CCOC3=O)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(2-Chloroethoxy)phenyl]-2-(ethyl-d5)-2-phenylethanone](/img/structure/B16468.png)

![thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B16490.png)